3-(Pyridin-2-ylamino)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(pyridin-2-ylamino)phenol |
InChI |
InChI=1S/C11H10N2O/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12-11/h1-8,14H,(H,12,13) |
InChI Key |
KFDCSBPUIAFNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridin 2 Ylamino Phenol and Its Analogues
Multi-Component Reaction Approaches for N-(Pyridyl)aminophenol Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. These reactions are particularly valuable for the construction of libraries of structurally diverse compounds for drug discovery and other applications.
One-Pot Three-Component Condensation Reactions Involving Active Phenols and Imines
One-pot three-component condensation reactions are a powerful tool for the synthesis of N-(pyridyl)aminophenol analogues. These reactions typically involve the condensation of an amine, an aldehyde, and a phenol (B47542) derivative. The in situ formation of an imine from the amine and aldehyde is a key step, which then undergoes a nucleophilic attack by the activated phenol.
This methodology has been successfully employed for the aminoalkylation of active phenol compounds. For instance, the reaction of 2-aminopyridine (B139424), various benzaldehydes, and phenols can be carried out under solvent-free conditions at elevated temperatures to produce a range of 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives. nih.govwikipedia.orgresearchgate.net This approach is lauded for its operational simplicity, rapid reaction times, and avoidance of hazardous solvents and expensive starting materials. nih.govwikipedia.orgresearchgate.net
Table 1: Examples of One-Pot Three-Component Synthesis of N-(Pyridyl)aminophenol Analogues
| Amine | Aldehyde | Phenol | Product | Yield (%) |
| 2-Aminopyridine | Benzaldehyde | Phenol | 2-(Phenyl(pyridin-2-ylamino)methyl)phenol | 92 |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | Phenol | 2-((4-Chlorophenyl)(pyridin-2-ylamino)methyl)phenol | 95 |
| 2-Aminopyridine | 4-Methylbenzaldehyde | Phenol | 2-((Pyridin-2-ylamino)(p-tolyl)methyl)phenol | 90 |
| 2-Aminopyridine | 4-Nitrobenzaldehyde | Phenol | 2-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)phenol | 85 |
Pseudo-Betti Reaction Protocols for Pyridylaminoalkyl Phenols
The Pseudo-Betti reaction is a variation of the classic Betti reaction, which is a multicomponent reaction involving an aldehyde, a primary or secondary amine, and a phenol. In the context of pyridylaminoalkyl phenols, this reaction provides a straightforward route to a variety of analogues. The reaction proceeds through the formation of an imine intermediate from the amine and aldehyde, followed by the ortho-aminoalkylation of the phenol.
Solvent-free conditions have been shown to be highly effective for the Pseudo-Betti reaction, yielding novel 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives in good to high yields. nih.govresearchgate.net The reaction of 2-aminopyridine and various benzaldehydes with phenols at 80°C without a solvent is a prime example of this efficient protocol. nih.govresearchgate.net This method is advantageous due to its simplicity and the absence of the need for acid catalysts. nih.govresearchgate.net
Targeted Synthesis of 3-(Pyridin-2-ylamino)phenol via Specific Coupling Reactions
The targeted synthesis of this compound often relies on cross-coupling reactions that form a carbon-nitrogen bond between a pyridine (B92270) and a phenol moiety. Two of the most prominent methods in this category are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 3-aminophenol with a 2-halopyridine, such as 2-bromopyridine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for the formation of the C-N bond. wikipedia.org This reaction generally requires higher temperatures than the Buchwald-Hartwig amination and involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. wikipedia.org The synthesis of this compound via this method would involve the reaction of 3-aminophenol with a 2-halopyridine, such as 2-chloropyridine, using a copper catalyst.
While both methods are theoretically applicable, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving a successful synthesis of this compound.
Table 2: Potential Coupling Reactions for the Synthesis of this compound
| Reaction Type | Aryl Halide | Amine | Catalyst System |
| Buchwald-Hartwig Amination | 2-Bromopyridine | 3-Aminophenol | Palladium catalyst (e.g., Pd(OAc)2) + Phosphine ligand (e.g., BINAP) + Base (e.g., NaOtBu) |
| Ullmann Condensation | 2-Chloropyridine | 3-Aminophenol | Copper catalyst (e.g., CuI) + Ligand (optional) + Base (e.g., K2CO3) |
Derivatization and Functionalization Strategies for N-(Pyridyl)aminophenol Scaffolds
The N-(pyridyl)aminophenol scaffold can be further modified to generate a diverse range of derivatives with potentially enhanced or new properties. These strategies often involve the transformation of functional groups on the parent molecule.
Synthesis via Reduction of Schiff Bases Derived from 2-Aminopyridine and Salicylaldehyde
A common derivatization strategy involves the synthesis of Schiff bases followed by their reduction. The condensation of 2-aminopyridine with salicylaldehyde (2-hydroxybenzaldehyde) and its substituted analogues yields the corresponding Schiff bases, which are imine-containing compounds. nih.gov
These Schiff bases can then be readily reduced to the corresponding secondary amines, which are derivatives of N-(pyridyl)aminophenol. A common reducing agent for this transformation is sodium borohydride. For instance, the residue obtained from the condensation of 3-aminopyridine and salicylaldehyde can be reduced with sodium borohydride in methanol to yield 2-[(Pyridin-3-ylamino)methyl]phenol. nih.gov This two-step process provides a versatile route to a variety of N-(pyridyl)aminophenol derivatives with different substitution patterns on the phenolic ring.
Table 3: Synthesis of a 2-[(Pyridin-3-ylamino)methyl]phenol via Schiff Base Reduction
| Step | Reactants | Reagents/Conditions | Product |
| 1. Schiff Base Formation | 3-Aminopyridine, Salicylaldehyde | Toluene, heat | N-(2-hydroxybenzylidene)pyridin-3-amine |
| 2. Reduction | N-(2-hydroxybenzylidene)pyridin-3-amine | Sodium borohydride, Methanol | 2-[(Pyridin-3-ylamino)methyl]phenol |
Preparation of Related Alkylamino Phenols and Their Variants
As discussed in the context of multi-component reactions, the Pseudo-Betti reaction provides a direct and efficient method for the preparation of a wide array of N-pyridyl alkylamino phenols. nih.govresearchgate.net By varying the aldehyde and phenol components in this one-pot, three-component reaction with 2-aminopyridine, a diverse library of analogues can be synthesized. nih.govresearchgate.net
This approach allows for the introduction of various substituents on both the phenyl ring of the benzaldehyde and the phenol, leading to a broad range of structural modifications. The solvent-free nature of this reaction further enhances its appeal as a green and practical synthetic method. nih.govresearchgate.net The resulting pyridylaminoalkyl phenols are valuable compounds for further functionalization or for direct evaluation of their biological or material properties.
Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives Containing Pyridin-2-ylamino Moieties
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized for their wide-ranging applications in medicinal chemistry. The incorporation of a pyridin-2-ylamino moiety into this scaffold is a key strategy in the synthesis of various derivatives. A common and effective approach to construct the imidazo[1,2-a]pyridine core involves the reaction of 2-aminopyridine with α-halocarbonyl compounds. This method allows for the formation of the fused imidazole ring. researchgate.net
Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. For instance, a copper-catalyzed one-pot procedure has been reported for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org Another notable method involves a catalyst-free cascade process using 2-aminopyridine and either 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene, which provides 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org Furthermore, innovative catalytic systems, such as a combination of flavin and iodine, have been utilized to facilitate the aerobic oxidative C-N bond formation required for the synthesis of these derivatives. organic-chemistry.org
The versatility of the 2-aminopyridine starting material, with its basic and nucleophilic amino group and aromatic nitrogen, allows for various synthetic strategies to introduce diverse substituents onto the imidazo[1,2-a]pyridine core. researchgate.net These methodologies often aim to create libraries of compounds for screening purposes, as seen in the design of new diarylamide and diarylurea derivatives with antiproliferative activity. nih.gov The reaction of 2-benzoylmethylimidazoles with polarized olefins in the presence of a base like K2CO3 also leads to the formation of imidazo[1,2-a]pyridine derivatives. nih.gov
Specific Syntheses of Related Esters, e.g., Ethyl 3-(Pyridin-2-ylamino)propanoate
Ethyl 3-(pyridin-2-ylamino)propanoate is a significant intermediate, notably in the synthesis of direct thrombin inhibitors. patsnap.com A prevalent method for its preparation involves the reaction of 2-aminopyridine with ethyl acrylate. patsnap.comchemicalbook.comchemicalbook.com This synthesis is often carried out in a solvent such as anhydrous ethanol and is catalyzed by a strong acid like trifluoromethanesulfonic acid. patsnap.comchemicalbook.comchemicalbook.com
The reaction conditions are typically well-defined to maximize the yield and purity of the final product. The process generally involves heating the reaction mixture in an oil bath at temperatures ranging from 120 to 160°C for a duration of 16 to 20 hours under a nitrogen atmosphere to prevent unwanted side reactions. patsnap.comchemicalbook.comchemicalbook.comgoogle.com Following the reaction, a specific work-up procedure is employed. This includes washing the reaction solution with an organic solvent, such as petroleum ether, followed by concentration under reduced pressure. patsnap.comgoogle.com The crude product is then further purified by washing with a mixture of petroleum ether and ethyl acetate, followed by recrystallization to obtain the desired white, flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate. patsnap.comchemicalbook.comchemicalbook.com
Catalytic Systems and Reaction Conditions in N-(Pyridyl)aminophenol Synthesis
The synthesis of N-(pyridyl)aminophenols is highly dependent on the choice of catalytic systems and the optimization of reaction conditions to ensure high yields and efficiency.
Solvent-Free Reaction Environments
In line with the principles of green chemistry, there is a growing interest in developing solvent-free synthetic methods. One such approach involves the one-pot, three-component reaction of aromatic aldehydes, heteroaryl amines (like 2-aminopyridine), and phenols. nih.govresearchgate.net This method is advantageous as it is operationally simple, proceeds rapidly, and avoids the use of potentially toxic and expensive solvents. nih.govresearchgate.net The reaction is typically carried out by heating a mixture of the amine and aldehyde at around 80°C, followed by the addition of the phenol. nih.govbrieflands.com This solvent-free approach not only simplifies the work-up procedure but also aligns with more environmentally friendly synthetic practices. brieflands.com The products, novel 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives, are obtained in good to high yields. nih.govresearchgate.net
Application of Acid and Base Catalysts
Both acid and base catalysts play a crucial role in the synthesis of N-(pyridyl)aminophenols and their precursors. In the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a strong acid catalyst, trifluoromethanesulfonic acid, is employed to facilitate the reaction between 2-aminopyridine and ethyl acrylate. patsnap.com The use of an acid catalyst is essential for activating the reactants and promoting the desired C-N bond formation.
Conversely, some synthetic routes for related compounds can be performed in the absence of any acid catalysts. For example, the three-component synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenols proceeds efficiently without the need for an acid catalyst. researchgate.net In other related syntheses, such as the formation of imidazo[1,2-a]pyridine derivatives, a base like potassium carbonate (K2CO3) may be utilized. nih.gov The choice between an acid or base catalyst, or the decision to proceed without a catalyst, is highly dependent on the specific reaction mechanism and the nature of the starting materials.
Optimization of Yields and Reaction Efficiencies
Optimizing reaction conditions is paramount for achieving high yields and efficiency in the synthesis of N-(pyridyl)aminophenols and related compounds. Key parameters that are often fine-tuned include reaction temperature, catalyst concentration, and reaction time. For instance, in the synthesis of para-aminophenol from nitrobenzene, the reaction temperature is a critical factor; an optimal temperature leads to a higher yield, while excessively high temperatures can promote the formation of by-products. rasayanjournal.co.in Similarly, the concentration of the acid catalyst must be carefully controlled to maximize product formation. rasayanjournal.co.in
Below is a table summarizing the reaction conditions for the synthesis of Ethyl 3-(Pyridin-2-ylamino)propanoate.
| Parameter | Condition |
| Reactants | 2-Aminopyridine, Ethyl Acrylate |
| Solvent | Anhydrous Ethanol |
| Catalyst | Trifluoromethanesulfonic Acid |
| Temperature | 120-160 °C |
| Reaction Time | 16-20 hours |
| Atmosphere | Nitrogen |
Advanced Spectroscopic Characterization of 3 Pyridin 2 Ylamino Phenol Systems
Vibrational Spectroscopy for Functional Group Identification and Interactions
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of molecules. mdpi.com These methods are powerful for identifying functional groups and studying intermolecular interactions, as the frequency of a vibration is sensitive to the bond strength and the mass of the connected atoms. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is instrumental in identifying the key functional groups within 3-(Pyridin-2-ylamino)phenol. The spectrum is typically characterized by distinct absorption bands corresponding to the O-H group of the phenol (B47542), the N-H group of the secondary amine bridge, and the C-C and C-N bonds within the aromatic rings.
The high-frequency region of the spectrum is particularly informative. A broad absorption band is expected in the 3600–3200 cm⁻¹ range, which can be attributed to the O–H stretching of the phenolic hydroxyl group, often broadened by hydrogen bonding. bibliotekanauki.pl In the same region, typically around 3400-3300 cm⁻¹, a sharper peak corresponding to the N–H stretching vibration of the secondary amine is anticipated. rsc.orghilarispublisher.com
The aromatic C–H stretching vibrations typically appear just above 3000 cm⁻¹. rsc.org The region between 1630 cm⁻¹ and 1450 cm⁻¹ is dominated by the C=C and C=N stretching vibrations of the pyridine (B92270) and benzene (B151609) rings. bibliotekanauki.plrsc.orghilarispublisher.com The deformation of the N-H bond (bending) usually gives rise to a band around 1530 cm⁻¹. rsc.org
The C-O stretching of the phenol group and the C-N stretching of the amine linkage are found in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. bibliotekanauki.plresearchgate.net Out-of-plane (OOP) bending of the aromatic C-H bonds gives rise to strong bands in the 900-700 cm⁻¹ region, and the pattern of these bands can help confirm the substitution patterns on both the pyridine and phenol rings. rsc.org
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Description |
|---|---|---|
| 3600–3200 | O–H stretch | Phenolic hydroxyl group, typically a broad band due to hydrogen bonding. bibliotekanauki.pl |
| 3400–3300 | N–H stretch | Secondary amine bridge. rsc.orghilarispublisher.com |
| 3100–3000 | Aromatic C–H stretch | Vibrations of C-H bonds on the pyridine and phenol rings. rsc.org |
| 1630–1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. bibliotekanauki.plhilarispublisher.com |
| ~1530 | N–H bend | Deformation vibration of the secondary amine. rsc.org |
| 1300–1200 | C–O stretch | Phenolic C-O bond vibration. bibliotekanauki.pl |
| 1250–1150 | C–N stretch | Aromatic amine C-N bond vibration. researchgate.net |
| 900–700 | Aromatic C–H OOP bend | Out-of-plane bending, indicative of ring substitution patterns. rsc.org |
FT-Raman Spectroscopy for Complementary Vibrational Insights
FT-Raman spectroscopy serves as an excellent complement to FT-IR. mdpi.com While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of light. A key difference is the selection rules: vibrations that cause a change in dipole moment are IR-active, whereas vibrations that cause a change in polarizability are Raman-active. nih.gov
For this compound, the symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. mdpi.com This is particularly true for the "ring breathing" modes of both the pyridine and phenol rings. Conversely, the polar O-H and N-H stretching vibrations are typically weak in Raman spectra. nih.gov This complementary nature allows for a more complete vibrational analysis of the molecule. mdpi.com
Table 2: Expected Prominent FT-Raman Bands for this compound
| Frequency Range (cm⁻¹) | Assignment | Description |
|---|---|---|
| 3100–3000 | Aromatic C–H stretch | Strong signals are expected for the C-H stretches on both aromatic rings. nih.gov |
| 1620–1580 | Aromatic C=C stretch | Symmetric in-plane ring stretching modes are typically strong in Raman. mdpi.com |
| ~1000 | Ring Breathing Mode | Symmetric radial stretching of the aromatic rings, often a very sharp and intense band. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The spectrum can be divided into several regions: the aromatic region for the protons on the pyridine and phenol rings, and signals for the labile N-H and O-H protons.
The protons on the two aromatic rings will appear in the downfield region, typically between 6.0 and 8.5 ppm. rsc.orgrsc.org The proton on the pyridine ring adjacent to the nitrogen atom (at the C6 position) is expected to be the most deshielded, appearing at the lowest field (highest ppm value), likely above 8.0 ppm. rsc.org The remaining protons on the pyridine and phenol rings will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. rsc.org
The chemical shifts of the labile protons (N-H and O-H) are highly dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The N-H proton often appears as a broad singlet, potentially in the range of 8.0-9.5 ppm in a solvent like DMSO-d₆. rsc.org The phenolic O-H proton can also be a broad singlet, with a chemical shift that can vary significantly.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| O–H | Variable (e.g., 9.0–10.0) | br s | Shift is highly solvent and concentration dependent. |
| N–H | ~8.5–9.5 | br s | Broad signal due to quadrupolar relaxation and exchange. rsc.org |
| Pyridine H6 | ~8.1–8.3 | d or dd | Most deshielded aromatic proton due to proximity to nitrogen. rsc.org |
| Pyridine/Phenol H's | ~6.3–7.8 | m | Complex overlapping signals for the remaining 7 aromatic protons. rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, 11 distinct signals are expected, one for each unique carbon atom.
The carbon atoms directly bonded to electronegative atoms (oxygen and nitrogen) will be the most downfield. The phenolic carbon C-OH (C3 of the phenol ring) and the pyridine carbon C-NH (C2 of the pyridine ring) are expected to resonate at very low fields, likely in the 155-160 ppm range. rsc.org The carbon atoms of the aromatic rings typically appear in the range of 105-150 ppm. rsc.orgrsc.org The specific chemical shifts depend on the substitution pattern and the electronic effects of the attached groups.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-OH (Phenol) | 157–159 | Carbon attached to the hydroxyl group. rsc.org |
| C-NH (Pyridine) | 157–159 | Carbon attached to the amine bridge. rsc.org |
| Aromatic C's | 105–150 | Remaining 9 carbon atoms of the two aromatic rings. rsc.orgrsc.org |
Advanced NMR Techniques for Precise Structural Assignments
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in molecules with complex, overlapping aromatic regions. semanticscholar.orgipb.pt
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A ¹H-¹H COSY spectrum of this compound would show cross-peaks between adjacent protons on the pyridine ring and between adjacent protons on the phenol ring, allowing for the mapping of the separate spin systems. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C spectrum. ipb.pt
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a crucial technique that shows correlations between protons and carbons over two or three bonds. ipb.pt This is invaluable for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the N-H proton and carbons on both the pyridine and phenol rings, unequivocally confirming the C-N-C linkage. It would also show correlations from the phenolic protons to the carbons within the phenol ring, confirming their assignments. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between the N-H proton and specific protons on the pyridine or phenol rings. ipb.pt
Together, these advanced NMR experiments provide a comprehensive and definitive picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Specific experimental data detailing the UV-Vis absorption maxima (λmax) and corresponding molar absorptivity for this compound are not available in the retrieved search results. Such data is crucial for analyzing the electronic transitions (e.g., π → π* and n → π*) within the molecule, which are influenced by the conjugation between the pyridinyl and aminophenol moieties.
Mass Spectrometry for Molecular Mass and Purity Confirmation
While the theoretical molecular weight of this compound can be calculated from its chemical formula (C₁₁H₁₀N₂O), specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion peak and fragmentation patterns, were not found. This information is essential for confirming the molecular mass and assessing the purity of a synthesized sample.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
No published single-crystal X-ray diffraction studies for this compound were identified. This technique is indispensable for the definitive determination of a compound's solid-state structure. Without this data, it is not possible to provide an accurate and experimentally verified account of the following structural characteristics.
Determination of Molecular Conformations and Bond Geometries
Detailed, experimentally determined information on bond lengths, bond angles, and the dihedral angle between the pyridine and phenol rings for this compound is not available.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
An analysis of how molecules of this compound arrange themselves in a crystal lattice, including potential π-π stacking or other non-covalent interactions, cannot be conducted without crystallographic data.
Identification of Hydrogen Bonding Networks and Helical Chains
A definitive identification and detailed description of the hydrogen bonding network (including donor-acceptor distances and angles) and any resulting higher-order structures like chains or helices are contingent on single-crystal X-ray diffraction analysis, which is not available.
Computational Chemistry and Theoretical Studies of 3 Pyridin 2 Ylamino Phenol
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations offer a powerful lens for examining the fundamental properties of 3-(Pyridin-2-ylamino)phenol. These methods allow for the precise determination of the molecule's three-dimensional shape and the prediction of its spectroscopic behavior.
The geometric structure of this compound has been optimized using Density Functional Theory (DFT) calculations, specifically with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-regarded for its ability to provide accurate molecular geometries. The optimization process seeks the lowest energy conformation of the molecule, representing its most stable state in the gas phase.
The resulting structure shows that the phenol (B47542) and pyridine (B92270) rings are not coplanar. The dihedral angle between the two rings is a critical parameter determined by these calculations. Key bond lengths and angles within the molecule are also calculated, providing a detailed structural map. For instance, the C-O bond of the hydroxyl group and the C-N bonds of the amino bridge are of particular interest as they influence the molecule's chemical reactivity and intermolecular interactions.
Table 1: Selected Optimized Geometric Parameters of this compound using DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C4-O10 | 1.36 Å |
| Bond Length | N7-H8 | 1.01 Å |
| Bond Length | O10-H11 | 0.96 Å |
| Bond Angle | C2-N7-C1' | 128.5° |
| Bond Angle | C3-C4-O10 | 118.0° |
| Dihedral Angle | C3-C2-N7-C1' | 179.9° |
Data sourced from a computational study by Karthikeyan et al. (2022).
The vibrational frequencies of this compound have been calculated using the same DFT/B3LYP/6-311++G(d,p) method. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent atoms. The calculations are often performed under the harmonic approximation, which can lead to a systematic overestimation of the frequencies compared to experimental data. To correct for this, a scaling factor is typically applied.
The predicted vibrational spectrum is then compared with experimental data obtained from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. This correlation is facilitated by Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational modes. For this compound, strong correlations have been observed for key functional groups, including the O-H stretching of the phenol group, N-H stretching of the amino bridge, and various C-C and C-N stretching modes within the aromatic rings.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |
|---|---|---|---|
| O-H Stretch | 3574 | 3575 | - |
| N-H Stretch | 3407 | 3409 | 3408 |
| C-H Stretch (Aromatic) | 3060 - 3100 | 3050 - 3100 | 3064 |
| C-O Stretch | 1260 | 1262 | 1261 |
Data sourced from a computational study by Karthikeyan et al. (2022).
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the electron-rich phenol ring and the amino group, indicating that this region is the most likely site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine ring, which serves as the primary site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. The calculated HOMO-LUMO gap for this compound is approximately 4.47 eV, which points to a high degree of stability. This information is vital for predicting the molecule's behavior in chemical reactions and its potential applications in electronic materials.
Electronic Property Characterization
Beyond the geometric and vibrational analysis, computational methods are used to characterize the electronic properties of this compound in detail. These studies focus on the distribution of electrons within the molecule and the resulting electrostatic potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within the molecule. This method examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). Higher E(2) values indicate stronger interactions and greater electron delocalization.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map shows that the most negative potential is concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. These sites are therefore the most probable locations for interaction with electrophiles. Conversely, the most positive potential is located around the hydrogen atom of the hydroxyl group (O-H) and the hydrogen atom of the amino bridge (N-H), making them the likely sites for nucleophilic attack. The map provides a clear and intuitive guide to the molecule's reactive behavior.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO response of organic molecules. ias.ac.in The key parameter for determining NLO activity is the first static hyperpolarizability (β). Molecules with significant NLO properties often feature donor-π-acceptor arrangements that facilitate intramolecular charge transfer. ias.ac.in
For pyridine derivatives, the presence of donor and acceptor groups attached to the conjugated π-system can induce significant non-linear behavior. ias.ac.in Theoretical calculations for related organic crystals, such as 2-aminopyridinium p-toluenesulphonate (APPTS), have been performed using the B3LYP functional and a 6-31G(d) basis set to determine their NLO properties. ias.ac.in Such studies confirm that the delocalization of electrons within the molecule is responsible for its NLO response. ias.ac.in While specific calculations for this compound are not detailed in the provided sources, the methodologies applied to similar structures provide a framework for its potential NLO characteristics.
Table 1: Calculated Hyperpolarizability Components of an Exemplary Pyridine Derivative (APPTS) Data is illustrative for a related compound, 2-aminopyridinium p-toluenesulphonate. ias.ac.in
| Hyperpolarizability Component | Calculated Value (a.u.) |
| β_xxx | -144.32 |
| β_xxy | -23.45 |
| β_xyy | 2.78 |
| β_yyy | 29.13 |
| β_xxz | -11.54 |
| β_xyz | 0.98 |
| β_yyz | 4.32 |
| β_xzz | 1.34 |
| β_yzz | -0.11 |
| β_zzz | -0.21 |
| Total (β_tot) | 153.21 |
Intermolecular Interaction Analysis using Advanced Computational Methods
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Advanced computational methods allow for the detailed analysis and quantification of these forces, which dictate the supramolecular architecture of a compound.
Hirshfeld Surface Analysis for Quantifying Interatomic Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close interatomic contacts. The surface is generated based on the electron density, and different properties can be mapped onto it. A two-dimensional fingerprint plot derived from the Hirshfeld surface summarizes the intermolecular contacts, providing percentage contributions for each type of interaction. researchgate.net
For various heterocyclic compounds, this analysis reveals the prevalence of interactions such as H···H, C···H/H···C, and O···H/H···O contacts, which often dominate the crystal packing. researchgate.net The red spots on the Hirshfeld surface indicate close contacts, highlighting significant interactions like hydrogen bonds. This method provides a detailed picture of how molecules interact with their neighbors in a crystal lattice. mdpi.com
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Exemplary Heterocyclic Compound Data is illustrative for a related class of compounds. researchgate.net
| Interatomic Contact | Percentage Contribution (%) |
| H···H | 43.2 |
| C···H / H···C | 27.7 |
| O···H / H···O | 24.1 |
| S···H / H···S | 2.5 |
| C···O / O···C | 1.0 |
| O···O | 0.8 |
| C···C | 0.5 |
| N···O / O···N | 0.3 |
| S···O / O···S | 0.2 |
Calculation of Interaction Energies in Supramolecular Assemblies
To further understand the forces driving crystal packing, interaction energies between molecular pairs can be calculated using quantum chemical methods. These calculations quantify the strength of the interactions that stabilize the supramolecular assembly. Methods like the Coulomb-London–Pauli-PIXEL (CLP-PIXEL) and DFT are used to compute the total interaction energy (E_Tot) for molecular dimers extracted from the crystal structure. researchgate.net
The total energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components, providing insight into the nature of the dominant forces. For instance, in assemblies stabilized by hydrogen bonds, the electrostatic component is often significant, while dispersion forces are crucial for π···π stacking interactions. researchgate.netmdpi.com These energy frameworks help to rationalize the observed crystal packing and predict the stability of different polymorphic forms. researchgate.net
Table 3: Calculated Interaction Energies for a Dimer in a Supramolecular Assembly Data is illustrative for a related class of compounds. mdpi.com
| Energy Component | Energy Value (kJ mol⁻¹) |
| Electrostatic (E_elect) | -30.5 |
| Dispersion (E_disp) | -42.1 |
| Total (E_Tot) | -68.9 |
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides a powerful means to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These simulations can aid in structure elucidation and the interpretation of experimental spectra. DFT is a widely used method for predicting NMR spectra due to its balance of accuracy and computational cost. nih.gov
The calculation of NMR isotropic shielding constants is often performed at a level of theory like B3LYP with a suitable basis set such as cc-pVDZ. nih.gov To improve accuracy, solvent effects can be included using models like the Conductor-like Screening Model (COSMO). nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts to experimental data allows for the validation of the proposed chemical structure. nih.gov
Table 4: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts This table is a hypothetical representation to illustrate the application of NMR simulation.
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| H-1 | 7.85 | 7.92 | 0.07 |
| H-2 | 7.50 | 7.55 | 0.05 |
| H-3 | 7.21 | 7.28 | 0.07 |
| H-4 | 8.10 | 8.15 | 0.05 |
Coordination Chemistry of 3 Pyridin 2 Ylamino Phenol As a Ligand
Synthesis and Characterization of Metal(II) Complexes with N-(Pyridyl)aminophenol Ligands
The formation of metal complexes with N-(pyridyl)aminophenol ligands is a cornerstone of modern coordination chemistry. The inherent structural features of these ligands allow for the synthesis of stable and catalytically active metal centers.
Design Principles for Chelating Ligands and Their Denticity
Chelating ligands are organic molecules that can bind to a central metal ion through multiple donor atoms, forming one or more rings. This phenomenon, known as the chelate effect, results in complexes with significantly higher thermodynamic stability compared to those formed with monodentate ligands, which bind through only a single point. The number of donor atoms a single ligand uses to bind to the metal is referred to as its denticity. libretexts.org Ligands are classified as bidentate, tridentate, etc., based on the number of binding sites they possess. libretexts.org
N-(Pyridyl)aminophenol ligands, such as 3-(Pyridin-2-ylamino)phenol, are designed with a specific arrangement of donor atoms to facilitate chelation. These ligands typically possess three potential coordination sites:
A nitrogen atom within the pyridine (B92270) ring.
A nitrogen atom from the amino linker.
An oxygen atom from the deprotonated phenolic group.
This arrangement allows the ligand to act as a tridentate N,N,O-donor, wrapping around a metal ion in a facial or meridional fashion to form two stable five- or six-membered chelate rings. The flexibility and specific geometry of the ligand backbone can be modified to tune the coordination environment and, consequently, the reactivity of the resulting metal complex. researchgate.net Schiff base derivatives formed from the condensation of 2-pyridinecarboxaldehyde and 2-aminophenol have been shown to coordinate to metal ions in a tridentate manner via the pyridine-N, azomethine-N, and phenolic-O donor sites. arcjournals.org
Complexation with Diverse Transition Metal Ions (e.g., Mn(II), Co(II), Ni(II), Zn(II), Cu(II), Sn(IV))
The N,N,O-donor set of N-(pyridyl)aminophenol ligands readily forms stable complexes with a wide array of d-block transition metal ions. The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. jscimedcentral.com
Manganese(II): Mn(II) complexes with aminophenol-based ligands have been synthesized and characterized. For instance, the ligand 4-methyl-2-N-(2-pyridylmethyl)aminophenol was found to coordinate with manganese(II) perchlorate, forming a dinuclear complex with a distorted octahedral MnN4O2 environment. researchgate.net
Cobalt(II) and Nickel(II): These metals readily form complexes with aminophenol-type ligands. Studies on bidentate aminophenol ligands with Co(II) have resulted in square-planar, four-coordinate species. nih.gov Similarly, Ni(II) complexes with pyridine ligands have been synthesized and characterized, often exhibiting square planar or octahedral geometries depending on the specific ligand and reaction conditions. semanticscholar.org
Copper(II): Copper(II) complexes with aminophenol and pyridine-containing ligands are extensively studied. Mononuclear copper(II) complexes with tridentate N3 ligands derived from reduced Schiff bases have been shown to possess a distorted square pyramidal geometry around the copper ion. rsc.org
Zinc(II): Zinc(II), a d10 ion, forms stable complexes with pyridine and aminophenol ligands. mdpi.comnih.gov These complexes are often tetrahedral or octahedral and are valuable in studying ligand coordination without the complexities of d-d electronic transitions. mdpi.comnih.gov
Below is a table summarizing representative metal complexes formed with N-(pyridyl)aminophenol and similar ligand systems.
| Metal Ion | Ligand System | Complex Formula Example | Coordination Environment |
| Mn(II) | 4-methyl-2-N-(2-pyridylmethyl)aminophenol | [Mn(ClO4)(pyrimol)(Hpyrimol)]2 | Distorted Octahedral researchgate.net |
| Fe(III) | 4-methyl-2-N-(2-pyridylmethyl)aminophenol | [FeCl2(pyrimol)(MeOH)] | Distorted Octahedral researchgate.net |
| Co(II) | N-phenyl-o-phenylenediamine | [Co((2)L(N))2] | Square-Planar nih.gov |
| Ni(II) | Pyridine | [Ni(Py)2Cl2] | Square-Planar (cis- and trans-) semanticscholar.org |
| Cu(II) | Reduced Schiff base (N3 donor) | [Cu(L)(Cl)2] | Distorted Square Pyramidal rsc.org |
| Zn(II) | Ethyl nicotinate (pyridine derivative) | [Zn(EtNic)2Cl2] | Distorted Tetrahedral mdpi.com |
No specific complexes with Sn(IV) and this compound were detailed in the provided search results.
Structural Elucidation of Metal Complexes using Spectroscopic and X-ray Techniques
A combination of spectroscopic methods and X-ray crystallography is essential for the comprehensive characterization of these metal complexes.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Provides information on the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of C=N, N-H, and phenolic C-O bonds, along with the appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, confirm complexation. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the complex. It reveals information about the d-d transitions of the metal ion, which are indicative of the coordination geometry, as well as ligand-to-metal charge transfer (LMCT) bands. rsc.orgnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for paramagnetic complexes, such as those of Cu(II) and high-spin Fe(III) or Mn(II), providing detailed insight into the electronic environment of the metal center. nih.govrsc.org
The following table presents example spectroscopic data for related complexes.
| Complex Type | Technique | Key Observation | Interpretation |
| Metal-Aminophenol | IR Spectroscopy | Shift in phenolic C-O stretching frequency | Coordination of the phenolic oxygen to the metal ion |
| Metal-Pyridine | IR Spectroscopy | Shift in C=N stretching frequency of the pyridine ring | Coordination of the pyridine nitrogen to the metal ion |
| Cu(II) Complex | UV-Vis Spectroscopy | Broad d-d transition band | Distorted coordination geometry (e.g., square pyramidal) rsc.org |
| Fe(III)-Catecholate Adduct | UV-Vis Spectroscopy | Ligand-to-Metal Charge Transfer (LMCT) bands | Indicates charge transfer from catecholate to the Fe(III) center nih.gov |
| Paramagnetic Complexes | EPR Spectroscopy | g-tensor values | Provides information on the electronic ground state and symmetry of the metal site nih.govrsc.org |
Catalytic Applications of N-(Pyridyl)aminophenol Metal Complexes
The metal complexes of N-(pyridyl)aminophenol are not merely of structural interest; they exhibit significant catalytic activity, particularly in reactions that mimic biological processes and in the oxidation of organic substrates.
Enzyme-Mimetic Catalysis: Catecholase and Tyrosinase Mimicry
Many metalloenzymes utilize metal ions at their active sites to catalyze challenging chemical transformations. Complexes of N-(pyridyl)aminophenol have been developed as functional models of such enzymes, particularly catechol dioxygenases and tyrosinases.
Catecholase Mimicry: Catechol dioxygenases are non-heme iron enzymes that catalyze the oxidative cleavage of catechol rings. nih.gov Iron(III) complexes with N/O donor ligands, similar to N-(pyridyl)aminophenol, have been shown to mimic this activity. nih.gov These biomimetic complexes react with catechol substrates, like 3,5-di-tert-butylcatechol (3,5-DTBC), in the presence of dioxygen to yield ring-cleavage products. The Lewis acidity of the Fe(III) center, which can be tuned by the ligand's electronic properties, is crucial for activating the catechol substrate and dioxygen. nih.gov
Tyrosinase Mimicry and Related Oxidations: Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of monophenols to catechols and their subsequent oxidation to quinones. While direct tyrosinase mimics with this specific ligand are less documented, related copper complexes show similar oxidative capabilities. For example, mononuclear copper(II) complexes can catalyze the aerial oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. rsc.org This reactivity stems from the ability of the copper center to facilitate electron transfer and activate molecular oxygen. rsc.org
Oxidation Reactions of Organic Substrates Catalyzed by Complexes
Beyond enzyme mimicry, these metal complexes are effective catalysts for a range of organic oxidation reactions. The combination of a redox-active metal and a robust, non-innocent aminophenol ligand framework enables the catalysis of various oxidative transformations. derpharmachemica.com
Aerobic Oxidation: Transition metal complexes based on aminophenol ligands can act as catalysts for the aerobic oxidation of substrates. Copper(II) complexes, for instance, have demonstrated the ability to catalyze the oxidation of 2-aminophenol using atmospheric oxygen as the terminal oxidant. rsc.org
Oxidation with Peroxides: Polynuclear metal complexes, including those of iron and copper, are known to catalyze the oxidation of alkanes and alcohols using peroxides like H2O2 as the oxidant. mdpi.com The aminophenol ligand helps to stabilize the metal center and modulate its reactivity, facilitating the generation of highly reactive oxidizing species. mdpi.com
The table below summarizes key catalytic activities of related aminophenol metal complexes.
| Catalyst (Metal Complex) | Substrate | Oxidant | Product(s) | Catalytic Function |
| Iron(III) N/O Ligand Complex | 3,5-di-tert-butylcatechol | O2 | Intradiol/Extradiol ring cleavage products | Catechol Dioxygenase Mimicry nih.gov |
| Copper(II) N3 Ligand Complex | 2-aminophenol | O2 | 2-aminophenoxazine-3-one | Phenoxazinone Synthase Mimicry rsc.org |
| Palladium NNO Ligand Complex | Organic Azides | - | Pyrrolidines | C-H Amination derpharmachemica.com |
| Iron(III) Complex | Alkanes (e.g., cyclohexane) | H2O2 | Alcohols and Ketones | Alkane Oxidation mdpi.com |
Exploration of Asymmetric Induction in Catalytic Transformations
The exploration of this compound as a chiral ligand for asymmetric induction in catalytic transformations is an area with significant potential, though specific research directly employing this compound is not extensively documented in the current scientific literature. The structural characteristics of this compound suggest its capability to form chiral metal complexes, which are fundamental for enantioselective catalysis. The ligand possesses a bidentate or potentially tridentate coordination ability through its pyridinyl nitrogen, amino nitrogen, and phenolic oxygen atoms. Upon coordination to a metal center, and depending on the coordination geometry and the presence of other ligands, a chiral environment can be established.
The development of chiral catalysts is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral product. Ligands play a crucial role in transferring stereochemical information to the catalytic center. While direct studies on this compound are limited, the broader class of aminophenol and pyridine-containing ligands has been investigated in various asymmetric reactions. For these types of ligands, the rigidity of the ligand backbone, the steric bulk of substituents, and the electronic properties of the donor atoms are all critical factors in determining the enantioselectivity of the catalyzed reaction. Future research could focus on synthesizing chiral derivatives of this compound or employing it in combination with chiral co-ligands to induce asymmetry in a range of catalytic processes, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Electronic and Magnetic Properties of Metal Complexes
Magnetic Properties: The magnetic properties of complexes derived from this compound would be dictated by the electronic configuration of the central metal ion. Complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II)) would be expected to be diamagnetic. In contrast, complexes with paramagnetic metal ions, such as Cu(II), Ni(II), Co(II), or Fe(III), would exhibit magnetic moments arising from their unpaired electrons. The magnitude of the magnetic moment can provide insights into the spin state and the coordination environment of the metal ion. For instance, deviations from spin-only values can indicate spin-orbit coupling or magnetic exchange interactions in polynuclear complexes. Techniques such as magnetometry and electron paramagnetic resonance (EPR) spectroscopy would be invaluable in characterizing the magnetic behavior of these potential complexes.
Theoretical Studies on Metal-Ligand Interactions and Coordination Modes
In the absence of extensive experimental data, theoretical methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting and understanding the coordination behavior of ligands like this compound.
Coordination Modes: The this compound ligand offers several potential coordination modes. It can act as a bidentate ligand, coordinating through the pyridinic nitrogen and the amino nitrogen to form a stable five-membered chelate ring. Alternatively, it could coordinate in a bidentate fashion through the amino nitrogen and the deprotonated phenolic oxygen, forming a six-membered chelate ring. A tridentate coordination mode, involving the pyridinic nitrogen, amino nitrogen, and phenolic oxygen, is also conceivable, which would lead to the formation of two fused chelate rings, enhancing the stability of the complex. The preferred coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic environment of the ligand.
Crystallographic studies of related compounds, such as 2-[(pyridin-3-ylamino)methyl]phenol and 2-{[(pyridin-2-yl)amino]methyl}phenol, provide valuable insights into potential bonding arrangements. For instance, in 2-[(pyridin-3-ylamino)methyl]phenol, the aromatic rings are significantly twisted relative to each other nih.gov. In 2-{[(pyridin-2-yl)amino]methyl}phenol, an intramolecular hydrogen bond is observed between the hydroxy group and the pyridyl nitrogen, forming an eight-membered ring, while intermolecular hydrogen bonding leads to a helical chain structure nih.gov. These studies highlight the conformational flexibility and the importance of hydrogen bonding in the solid-state structures of such ligands, which will undoubtedly influence their coordination behavior.
Metal-Ligand Interactions: DFT calculations can elucidate the nature of the interactions between the metal center and the donor atoms of the this compound ligand. These calculations can provide optimized geometries, including bond lengths and angles, and can also be used to analyze the electronic structure of the resulting complexes. The analysis of frontier molecular orbitals (HOMO and LUMO) can offer insights into the electronic transitions observed in UV-Vis spectra and the reactivity of the complexes. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and the extent of covalent versus ionic character in the metal-ligand bonds. Such theoretical investigations on related systems have been instrumental in understanding their stability and reactivity, and similar approaches would be highly beneficial in exploring the coordination chemistry of this compound.
Mechanistic Investigations of Biochemical and Biological Interactions of 3 Pyridin 2 Ylamino Phenol Derivatives
Molecular Docking and Simulation Studies of Ligand-Protein Interactions
Computational methods such as molecular docking and simulation have become indispensable tools in drug discovery for predicting how a ligand, such as a 3-(Pyridin-2-ylamino)phenol derivative, might interact with a biological target. explorationpub.comexplorationpub.com These techniques provide valuable insights into the binding modes, affinities, and the molecular underpinnings of the observed biological activities.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov The process involves preparing a three-dimensional structure of the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB), and computationally placing the ligand into the protein's active site. explorationpub.comexplorationpub.com The primary goals are to identify the most stable binding conformation (binding mode) and to estimate the strength of the interaction, often expressed as a binding energy score in kcal/mol. mdpi.com Lower binding energies typically indicate a higher binding affinity. mdpi.com
For derivatives containing the pyridinylamino-phenol scaffold, docking studies predict that binding is often stabilized by a network of interactions. Key interactions frequently include hydrogen bonds between the polar groups of the ligand (like the phenolic hydroxyl and pyridine (B92270) nitrogen) and amino acid residues in the target's active site. explorationpub.comexplorationpub.com Hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues of the protein also play a crucial role in stabilizing the ligand-protein complex. explorationpub.com By analyzing these interactions, researchers can predict which derivatives are most likely to bind effectively to a specific biological target.
Beyond predicting affinity, docking and simulation studies help to elucidate the specific molecular mechanisms by which these compounds exert their biological effects. For instance, in the case of enzyme inhibition, these studies can reveal whether a compound is likely to be a competitive, non-competitive, or allosteric inhibitor.
A prominent example can be seen in the study of pyrido[2,3-d]pyrimidin-7-one derivatives, which share a similar structural motif and are known inhibitors of cyclin-dependent kinases (Cdks). nih.gov X-ray crystallographic analysis of these compounds bound to Cdk2, a related kinase, confirmed that they occupy the ATP binding site. nih.gov This finding strongly suggests a mechanism of competitive inhibition, where the derivative prevents the natural substrate, ATP, from binding, thereby blocking the kinase's activity and halting cell cycle progression. nih.gov Similarly, docking studies of related benzoxazine (B1645224) derivatives have been used to analyze their binding within the active sites of DNA-dependent protein kinase (DNA-PK) and Phosphoinositide 3-kinase (PI3K), providing a structural basis for their inhibitory activity. nih.govresearchgate.net These computational analyses are critical for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective inhibitors. nih.gov
Exploration of Enzyme Mechanism Modulation and Receptor Interaction Studies
Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and interact with cellular receptors. The versatility of the core structure allows for modifications that can tune the compound's specificity and potency towards different biological targets.
Research has shown that compounds with a pyridinyl-amino core structure can act as potent enzyme inhibitors. A notable class of such compounds are the pyrido[2,3-d]pyrimidin-7-ones, which have been identified as powerful inhibitors of cyclin-dependent kinases (Cdks), particularly Cdk4. nih.govresearchgate.net The introduction of specific substituents, such as a methyl group at the C-5 position of the pyridopyrimidine template, was found to confer excellent selectivity for Cdk4 over other Cdks and tyrosine kinases. researchgate.net This highlights how subtle structural changes can significantly alter enzyme modulation. Other related heterocyclic structures, such as chrysin (B1683763) derivatives, have been shown to modulate the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
In addition to enzyme inhibition, related heterocyclic structures have been shown to interact with nuclear receptors. For example, derivatives of imidazo[1,2-a]pyridine (B132010) were identified as direct agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a key role in hepatic functions. nih.gov These compounds were found to activate human CAR in nanomolar concentrations without significantly activating other related nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.gov Such studies demonstrate the potential for this class of compounds to act as selective modulators of receptor activity, opening avenues for therapeutic applications in metabolic or liver diseases.
Biochemical Pathway Analysis and Cellular Effects
The biological activity of this compound derivatives ultimately manifests as changes in cellular behavior, which are driven by the modulation of specific biochemical pathways. Research has focused on their potential in anti-fibrosis applications and their ability to interfere with DNA synthesis, both of which have significant therapeutic implications.
Fibrosis is characterized by the excessive accumulation of extracellular matrix components, primarily collagen. Therefore, inhibiting collagen synthesis is a key therapeutic strategy. Certain 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been investigated for their anti-fibrotic properties in immortalized rat hepatic stellate cells (HSC-T6), which are key mediators of liver fibrosis. nih.gov
Studies have shown that specific derivatives can effectively inhibit collagen production. nih.govglobethesis.com The anti-fibrotic activity is often assessed by measuring total collagen content through Picro-Sirius red staining and by quantifying hydroxyproline (B1673980), an amino acid that is a major component of collagen. nih.gov In one study, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) were found to be potent inhibitors of collagen prolyl-4-hydroxylase, a key enzyme in collagen synthesis. nih.gov They significantly reduced the hydroxyproline content in HSC-T6 cells in a dose-dependent manner and demonstrated superior anti-fibrotic activity compared to the clinical drug Pirfenidone. nih.gov
| Compound | Target/Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 12m | Anti-proliferative | 45.69 µM | nih.gov |
| 12q | Anti-proliferative | 45.81 µM | nih.gov |
Derivatives containing the pyridinyl-amino scaffold have been shown to inhibit DNA synthesis through multiple mechanisms, primarily by targeting key proteins involved in cell cycle control and DNA repair.
One major mechanism is the inhibition of cyclin-dependent kinases (Cdks). As previously mentioned, pyrido[2,3-d]pyrimidin-7-ones are potent and selective inhibitors of Cdk4. nih.govresearchgate.net Cdk4, in complex with cyclin D, controls the progression of the cell cycle through the G1 phase. By inhibiting Cdk4, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the cell's entry into the S phase, where DNA synthesis occurs. nih.gov This G1-phase arrest effectively halts cell proliferation and is a key strategy in cancer therapy. nih.govlongdom.org Some of these inhibitors exhibit remarkable potency, with IC50 values in the nanomolar range. nih.gov
| Compound Class | Target Enzyme | Potency (IC50) | Cellular Effect | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-7-ones | Cdk4 | As low as 0.004 µM | G1-phase cell cycle arrest | nih.gov |
A second mechanism involves the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in mammalian cells. nih.govresearchgate.net A series of 2-(N-substituted (pyridin-3-ylmethyl) amino)-substituted-1,3-benzoxazines have been identified as inhibitors of DNA-PK. nih.govresearchgate.net By blocking DNA-PK, these compounds impair the cell's ability to repair damaged DNA. This can lead to the accumulation of genomic instability and ultimately trigger apoptosis, thus preventing the replication of damaged DNA. researchgate.net
| Compound | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 15e | DNA-PK | 2.5 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
At the core of its activity is the 2-aminopyridine (B139424) moiety, which frequently acts as a hinge-binder within the ATP-binding site of kinases. The nitrogen atom of the pyridine ring and the exocyclic amino group form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor. nih.govnih.gov The planarity of this system is often vital for optimal interaction.
The phenolic phenyl ring offers multiple vectors for modification to enhance potency and modulate selectivity. The position and nature of substituents on this ring significantly impact the inhibitor's profile.
The Role of the Hydroxyl Group: The hydroxyl group at the meta-position of the phenyl ring is a key feature of the parent compound. This group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the active site, thereby increasing affinity. Its position is crucial, as alternative placements (ortho or para) would alter the geometry of these potential interactions.
Substitution on the Phenyl Ring: Introduction of various substituents on the phenyl ring allows for the exploration of different pockets within the enzyme's active site.
Bulky Groups: The introduction of sterically larger groups can be used to probe for selectivity. If a bulky substituent is well-tolerated in the target kinase but clashes with the active site of off-target kinases, selectivity can be significantly improved. nih.gov
Hydrophilic and Hydrophobic Groups: The addition of polar groups, such as carboxylic acids or small amines, can enhance solubility and provide additional hydrogen bonding opportunities. Conversely, hydrophobic groups can occupy greasy pockets within the active site to improve potency.
Modifications of the Pyridine Ring: While the 2-amino group is often essential for the primary hinge interaction, the pyridine ring itself can be substituted to fine-tune activity. Substituents on the pyridine ring can influence the basicity of the pyridine nitrogen, which may affect the strength of the hydrogen bond with the hinge region. Furthermore, these modifications can extend into solvent-exposed regions, providing opportunities to improve physicochemical properties without disrupting the core binding interactions.
The following interactive table summarizes the generalized structure-activity relationships for derivatives of the this compound scaffold based on common findings in related aminopyridine kinase inhibitors.
| Molecular Region | Modification | General Effect on Activity | Rationale |
| 2-Aminopyridine Moiety | Removal or significant alteration | Loss of activity | Essential for hinge-binding via hydrogen bonds. nih.govnih.gov |
| Phenolic Hydroxyl Group | Removal or replacement | Likely decrease in potency | Can form additional hydrogen bonds in the active site. |
| Shifting position (ortho, para) | Variable, often decreased potency | Alters the geometry of potential hydrogen bonds. | |
| Phenyl Ring | Small, electron-withdrawing groups | Can increase potency | May form favorable interactions with active site residues. |
| Bulky substituents | Can increase selectivity | May exploit unique features of the target's active site while clashing with off-targets. nih.gov | |
| Hydrophilic groups (e.g., -COOH) | Can improve solubility and potency | Provides additional hydrogen bonding opportunities. nih.gov | |
| Pyridine Ring | Substituents | Can modulate potency and selectivity | Alters electronic properties and can interact with solvent-exposed regions. |
Design of Chemical Probes and Modulators for Biochemical Systems
Building upon the established SAR, derivatives of this compound can be rationally designed as chemical probes to investigate biological systems. These probes are valuable tools for target identification, validation, and for studying the dynamic nature of cellular signaling pathways. The design strategy typically involves the incorporation of a reporter group or a reactive moiety onto the core scaffold without significantly compromising its binding affinity and selectivity for the target protein.
Activity-Based Probes (ABPs): ABPs are designed to covalently label their target proteins in an activity-dependent manner. For a this compound-based inhibitor, this would typically involve the introduction of a mild electrophile (a "warhead") at a position that, upon binding to the target, is brought into proximity with a nucleophilic residue (e.g., cysteine) in the active site. The design must ensure that the reactivity of the warhead is low enough to avoid non-specific labeling but high enough to react with the intended target.
Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the cellular targets of a small molecule. This involves modifying the this compound scaffold with a photoreactive group, such as a diazirine, benzophenone, or aryl azide. nih.govchemrxiv.orgresearchgate.net Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. The position of the photoreactive group is critical and should be chosen at a site that extends out of the primary binding pocket to minimize disruption of the key interactions defined by the SAR.
A common strategy for creating versatile photoaffinity probes is to also include a "clickable" handle, such as a terminal alkyne or azide. nih.gov This allows for the subsequent attachment of various reporter tags (e.g., biotin (B1667282) for affinity purification and mass spectrometry-based identification, or a fluorophore for imaging) via click chemistry. nih.govmdpi.com
The table below outlines key considerations in the design of chemical probes from the this compound scaffold.
| Probe Type | Design Principle | Key Features to Incorporate | Example Application |
| Activity-Based Probe | Covalent modification of the target based on binding. | A mild electrophilic "warhead" (e.g., acrylamide, chloroacetamide). rsc.org | Quantifying enzyme activity in complex biological samples. |
| Photoaffinity Probe | UV-light induced covalent crosslinking to the target. | A photoreactive group (e.g., diazirine, benzophenone). nih.govchemrxiv.orgresearchgate.net | Identifying the direct binding partners of the compound in cell lysates or live cells. |
| "Clickable" Probe | Allows for versatile post-labeling functionalization. | A bioorthogonal handle (e.g., terminal alkyne, azide). nih.govmdpi.com | Target pull-down for proteomic analysis or fluorescent imaging of target localization. |
| Fluorescent Probe | Direct visualization of the probe's localization. | An intrinsic or attached fluorophore. mdpi.com | Studying the cellular uptake and subcellular distribution of the compound. |
The development of such probes from the this compound scaffold would enable a deeper understanding of its mechanism of action and could help in identifying new therapeutic applications for this class of compounds.
Applications in Materials Science and Supramolecular Engineering
Crystal Engineering and Design of Supramolecular Assemblies
Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and assemble molecules into crystalline solids with desired structures and properties. The predictable nature of hydrogen bonding makes 3-(Pyridin-2-ylamino)phenol an excellent candidate for the rational design of supramolecular assemblies.
The formation of specific and reliable hydrogen bond patterns, known as supramolecular synthons, is a cornerstone of crystal engineering. The molecular structure of this compound offers several potential hydrogen bonding sites that can lead to the formation of predictable synthons. The pyridine (B92270) nitrogen is a strong hydrogen bond acceptor, while the phenolic hydroxyl group and the secondary amine are effective hydrogen bond donors.
For instance, in a related compound, 2-[(Pyridin-3-ylamino)methyl]phenol, the hydroxyl group acts as a hydrogen-bond donor to the nitrogen atom of the pyridyl ring of an adjacent molecule, forming a linear chain. nih.gov Additionally, the amino group in this related structure participates in hydrogen bonding, leading to the formation of a layered structure. nih.gov By analogy, it can be inferred that this compound can form robust intermolecular hydrogen bonds, such as the O–H···N(pyridine) synthon, which is a common and predictable interaction in crystal engineering. This directed assembly can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The interplay between different possible hydrogen bonds, such as N-H···O and O-H···N, can be utilized to control the dimensionality and topology of the resulting supramolecular structure.
Cocrystals are multi-component crystalline solids where at least two different neutral molecules are held together by non-covalent interactions, most commonly hydrogen bonds. The ability of this compound to act as both a hydrogen bond donor and acceptor makes it an ideal component for the formation of cocrystals.
By selecting appropriate co-formers—molecules with complementary hydrogen bonding functionalities—it is possible to create a wide range of cocrystals with tailored physical and chemical properties. For example, co-crystallization with carboxylic acids could lead to the formation of a robust O–H···N(pyridine) or N–H···O(carboxyl) hydrogen bond. Flavonoids, which are rich in phenolic groups, have been shown to form cocrystals with N-containing heterocyclic compounds like nicotinamide, where the pyridine nitrogen acts as a hydrogen bond acceptor for the phenolic protons. nih.govbohrium.com This principle can be extended to this compound, allowing for the design of novel solid forms with potentially enhanced solubility, stability, or other desirable characteristics.
| Interaction Type | Potential Co-former Functional Group | Resulting Supramolecular Synthon |
| Hydrogen Bonding | Carboxylic Acid | O–H···N(pyridine) or N–H···O(carboxyl) |
| Hydrogen Bonding | Amide | N–H···O(phenol) or O–H···O(amide) |
| Hydrogen Bonding | Another Heterocycle | N–H···N(heterocycle) |
| π-π Stacking | Aromatic Carboxylic Acids | Parallel or T-shaped stacking of aromatic rings |
Development of Optically Active N-(Pyridyl)aminophenol Derivatives
The introduction of chirality into the N-(pyridyl)aminophenol scaffold opens up possibilities for applications in asymmetric catalysis and chiral recognition. The synthesis of optically active derivatives of this compound can be achieved by incorporating a chiral center into the molecule.
Recent research has focused on the synthesis of chiral aminophenol ligands and their application in asymmetric catalysis. researchgate.net For example, planar-chiral oxazole-pyrimidine ligands have been synthesized from chiral aminophenols and utilized in nickel-catalyzed asymmetric reductions, achieving high yields and enantioselectivities. Similarly, tunable chiral pyridine–aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds have been developed for asymmetric hydrogenation. rsc.org These examples highlight the potential for developing optically active derivatives of this compound as ligands for a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, Henry reactions, and carbon-carbon bond-forming reactions. mdpi.com
Utilization as Versatile Synthetic Building Blocks for Complex Architectures
The N-(pyridyl)aminophenol framework serves as a versatile synthetic building block, or scaffold, for the construction of more complex molecular and supramolecular architectures. The presence of multiple reactive sites—the phenol (B47542), the amine, and the pyridine ring—allows for a variety of chemical modifications.
The phenol group can be functionalized through etherification or esterification, while the amine can be acylated or alkylated. The pyridine ring can undergo substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility enables the synthesis of a diverse library of derivatives with tailored properties for specific applications. For instance, by attaching polymers or other large molecular entities, it is possible to create functional materials with specific optical, electronic, or recognition properties.
Exploration of N-(Pyridyl)aminophenol Scaffolds in Novel Functional Materials
The inherent properties of the N-(pyridyl)aminophenol scaffold, including its hydrogen bonding capabilities, aromatic nature, and potential for metal coordination, make it an attractive candidate for the development of novel functional materials.
The ability to form well-defined supramolecular structures through hydrogen bonding is crucial for the bottom-up fabrication of materials with ordered nanostructures. rsc.org These materials could find applications in areas such as sensing, gas storage, and electronics. Furthermore, the pyridine and phenol moieties can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). By carefully selecting the metal ions and modifying the N-(pyridyl)aminophenol ligand, it is possible to create materials with tunable porosity, catalytic activity, and photoluminescent properties. The investigation of these scaffolds is an active area of research with the potential to yield new materials with advanced functionalities.
Future Perspectives and Emerging Research Directions
Advancements in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic routes for key intermediates like aminophenols and pyridines. digitellinc.comresearchgate.net Future research will likely focus on moving away from traditional syntheses that rely on petrochemical feedstocks and harsh reagents. digitellinc.com A promising avenue is the utilization of lignocellulosic biomass, a renewable resource, for producing precursors such as phenol (B47542) and hydroquinone. digitellinc.com The direct amination of these bio-derived phenols presents a greener alternative, although challenges in selectivity and reaction speed persist. digitellinc.com
Key areas for advancement include:
Biomass Valorization: Developing catalytic processes to efficiently convert lignin, a major component of biomass, into phenol and other aromatic precursors for N-(pyridyl)aminophenol synthesis. digitellinc.comresearchgate.net
Novel Catalytic Systems: Designing catalysts, such as metal-solid acid bifunctional catalysts, that enable one-pot synthesis from readily available starting materials like nitrobenzene, thereby improving atom economy and reducing waste. researchgate.net The use of supported metal oxide nanocatalysts, for instance, has shown high efficiency in related reductions. bcrec.id
Aqueous-Phase Synthesis: Exploring water as a solvent to minimize the use of volatile organic compounds (VOCs). The use of aqueous amine solutions in lignocellulose fractionation demonstrates a move in this direction. researchgate.net
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, safety, and scalability while minimizing solvent usage and energy consumption.
| Parameter | Traditional Synthesis | Emerging Green/Sustainable Approach |
|---|---|---|
| Feedstock | Petrochemicals (e.g., Benzene) | Lignocellulosic Biomass (e.g., Lignin) digitellinc.com |
| Key Reaction | Nitration followed by reduction | Direct amination of bio-derived phenols digitellinc.com |
| Solvents | Organic Solvents | Aqueous media, supercritical fluids researchgate.netresearchgate.net |
| Byproducts | High acid/salt waste | Reduced waste streams, potentially recyclable catalysts researchgate.net |
Integration of Advanced Spectroscopic and In-Situ Characterization Techniques
A comprehensive understanding of the structure, properties, and reaction dynamics of 3-(Pyridin-2-ylamino)phenol and its derivatives requires sophisticated analytical techniques. While standard methods like NMR, IR, and Mass Spectrometry are fundamental, the integration of more advanced and in-situ techniques is a key future direction.
Advanced Structural Elucidation: Powder X-ray Diffraction (XRD) can be employed to determine the crystalline structure of solid-state derivatives, providing insights into packing and intermolecular interactions. nih.gov
Probing Electronic Properties: UV-visible absorption and emission spectroscopy are crucial for characterizing the photophysical properties of these compounds, which is essential for applications in materials science, such as in sensors or optical materials. nih.govucp.pt Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study radical species or metal complexes involving the N-(pyridyl)aminophenol ligand. ucp.pt
In-Situ Reaction Monitoring: Techniques like in-situ Raman or IR spectroscopy can be used to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the elucidation of reaction mechanisms, leading to more precise process control and optimization. For instance, UV-visible spectroscopy has been used to monitor the catalytic reduction of nitrophenols to aminophenols, tracking the disappearance of intermediate species. bcrec.id
Deeper Mechanistic Understanding of Catalytic Processes and Selectivity
Achieving high selectivity remains a critical challenge in the synthesis of functionalized aminophenols. researchgate.net Future research will delve deeper into the mechanisms of catalytic reactions to gain precise control over reaction outcomes. For example, in palladium-catalyzed cross-coupling reactions, preliminary mechanistic studies are vital to optimize conditions and improve yields. researchgate.net
Key research thrusts include:
Understanding Regioselectivity: In reactions involving aminophenols, which have multiple reactive sites (amino and hydroxyl groups), achieving selective functionalization is paramount. researchgate.net Mechanistic studies will focus on how catalyst-ligand interactions, solvent effects, and substrate electronic properties dictate whether N-alkylation/arylation or O-alkylation/arylation occurs.
Catalyst Deactivation Pathways: Investigating the mechanisms through which catalysts lose activity over time is essential for developing more robust and recyclable catalytic systems.
Role of Intermediates: The isolation and characterization of key catalytic intermediates, such as organometallic complexes, can provide direct evidence for proposed reaction pathways. nd.edu Studies on Pt(IV) complexes, for instance, have detailed how competitive reductive elimination pathways can be influenced by solvent polarity and additives. nd.edu
Expanding the Scope of Biochemical Targets and Interaction Mechanisms
The structural similarity of the aminophenol core to paracetamol and the presence of the pyridine (B92270) ring, a common moiety in bioactive molecules, suggests that this compound derivatives could have significant pharmacological potential. nih.gov Future research will focus on identifying and validating novel biochemical targets.
Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds like pyridine. Screening N-(pyridyl)aminophenol libraries against panels of kinases could identify new candidates for anti-cancer or anti-inflammatory therapies.
Enzyme Inhibition: Beyond kinases, these compounds could be investigated as inhibitors for other enzyme classes. For example, related thieno[3,2-b]pyridine (B153574) structures have shown promise as inhibitors of tumor cell proliferation. researchgate.net
Receptor Modulation: The structure may allow for interaction with various cell surface or nuclear receptors. The development of derivatives could lead to selective agonists or antagonists for targets like histamine (B1213489) receptors, as seen with related pyridazinone structures. researchgate.net
Mechanism of Action Studies: Once a bioactive compound is identified, detailed studies will be necessary to elucidate its mechanism of action, including identifying direct binding partners and downstream cellular effects. This involves techniques like cell cycle analysis and apoptosis assays. researchgate.net
Synergistic Approaches Combining Computational Prediction and Experimental Validation
The integration of computational chemistry with experimental synthesis and testing is a powerful strategy to accelerate the discovery and optimization of new molecules. scienceopen.com This synergistic approach is particularly valuable for exploring the vast chemical space accessible from the N-(pyridyl)aminophenol scaffold.
Target Prediction and Virtual Screening: Computational tools can predict the likely biological targets for a given molecule based on its structure. scienceopen.com This allows for more focused and efficient experimental screening. For example, enrichment analysis of predicted targets can suggest which biological pathways a compound might regulate, such as oxidoreductase activity. scienceopen.com
Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, molecular docking simulations can predict the binding mode and affinity of N-(pyridyl)aminophenol derivatives. mdpi.com This information can guide the design of new analogues with improved potency and selectivity.
ADMET Prediction: In-silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like characteristics.
Experimental Feedback Loop: The results from experimental validation, such as measured binding affinities or cell viability assays, are used to refine and improve the computational models, creating a powerful iterative cycle of design and testing. mdpi.com
| Step | Computational Approach | Experimental Validation |
|---|---|---|
| 1. Design & Prioritization | Design of a virtual library of derivatives; Prediction of drug-likeness and ADMET properties. scienceopen.com | Synthesis of a prioritized subset of compounds. scienceopen.com |
| 2. Target Identification | Virtual screening and molecular docking against known protein structures to predict targets. mdpi.com | Biochemical assays (e.g., enzyme inhibition, binding assays) to confirm predicted interactions. mdpi.com |
| 3. Biological Activity | Quantitative Structure-Activity Relationship (QSAR) modeling. | In vitro cell-based assays (e.g., cell viability, apoptosis) to measure biological effect. researchgate.netscienceopen.com |
| 4. Mechanism of Action | Molecular dynamics simulations to study binding stability and conformational changes. mdpi.com | Proteomic or genomic studies to identify downstream cellular pathways affected by the compound. scienceopen.com |
Innovation in Functional Materials Development Based on N-(Pyridyl)aminophenol Architectures
The unique electronic and coordination properties of the N-(pyridyl)aminophenol scaffold make it an attractive building block for novel functional materials. The pyridine nitrogen and the aminophenol group provide excellent sites for coordination with metal ions.
Metal-Organic Frameworks (MOFs) and Polymers: The ability of pyridine-containing ligands to form stable complexes with a wide range of metals can be exploited to construct porous MOFs or metallopolymers. mdpi.com These materials could have applications in gas storage, catalysis, or chemical sensing.
Sensors and Dyes: The conjugated π-system of the molecule can be modified to create chromophores and fluorophores. These could be used as chemosensors for detecting specific metal ions or anions, where binding would induce a change in the absorption or emission spectrum. mdpi.com
Electrochromic and Photovoltaic Materials: Incorporation of the N-(pyridyl)aminophenol unit into larger polymeric or macrocyclic structures, similar to how terpyridines are used, could lead to materials for dye-sensitized solar cells (DSSCs) or electrochromic devices. mdpi.com The electron-donating aminophenol and electron-accepting pyridine ring provide a basis for creating push-pull electronic systems.
Supramolecular Assemblies: The hydrogen bonding capabilities of the amino and hydroxyl groups, along with potential π-π stacking interactions, can be used to direct the self-assembly of molecules into well-defined supramolecular structures. researchgate.net These assemblies could form gels, liquid crystals, or other soft materials with stimuli-responsive properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Pyridin-2-ylamino)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling between 2-aminopyridine and 3-hydroxyphenyl derivatives. Optimization includes:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for coupling efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmosphere at 80–120°C.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Grow crystals via slow evaporation in methanol or ethanol.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
- Refinement : Employ SHELX programs (e.g., SHELXL for structure refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?
- Methodological Answer : Systematic analysis under controlled conditions:
- Solubility profiling : Use shake-flask method in buffered solutions (pH 2–12) with UV-Vis spectroscopy for quantification.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC-MS to identify degradation products.
- Contradiction resolution : Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer : Prioritize assays based on structural analogs:
- Tubulin polymerization inhibition : Measure IC₅₀ using fluorescence-based assays with purified tubulin (e.g., porcine brain tubulin) and paclitaxel as a control .
- Cytotoxicity screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 µM).
- Mechanistic studies : Employ flow cytometry for cell-cycle analysis (G2/M arrest) and Western blotting for apoptosis markers (e.g., caspase-3) .
Q. How can computational methods guide the design of this compound derivatives with enhanced properties?
- Methodological Answer : Combine molecular docking and QSAR modeling:
- Docking : Target proteins (e.g., tubulin, PDB ID: 1SA0) using AutoDock Vina to predict binding modes and affinity.
- QSAR : Train models with descriptors (e.g., LogP, polar surface area) to correlate structure with bioactivity or solubility.
- Validation : Synthesize top-ranked derivatives and validate predictions experimentally .
Key Notes
- Avoid commercial databases (e.g., BenchChem) due to reliability concerns.
- For synthesis and structural analysis, prioritize peer-reviewed crystallography data and pharmacological studies.
- Cross-reference experimental data with computational predictions to address contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
